N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide
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Overview
Description
N-(2-Hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide is an organic compound that features a phenyl group substituted with hydroxy and dimethyl groups, linked to a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide typically involves the following steps:
Starting Materials: 2-hydroxy-4,5-dimethylacetophenone and phenoxyacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Procedure: The 2-hydroxy-4,5-dimethylacetophenone is reacted with phenoxyacetic acid under the aforementioned conditions to form the desired amide bond, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products:
Oxidation: Formation of 2-hydroxy-4,5-dimethylbenzophenone.
Reduction: Formation of N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyethylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-Hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amide groups can form hydrogen bonds with active sites, while the phenyl rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
2-Hydroxy-4,5-dimethylacetophenone: A precursor in the synthesis of N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide.
N-(2-Hydroxy-4,5-dimethylphenyl)-2-phenoxyethylamine: A reduced form of the target compound.
2-Phenoxyacetamide: A simpler analogue lacking the hydroxy and dimethyl substitutions.
Uniqueness: this compound is unique due to the presence of both hydroxy and dimethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogues.
Properties
IUPAC Name |
N-(2-hydroxy-4,5-dimethylphenyl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-8-14(15(18)9-12(11)2)17-16(19)10-20-13-6-4-3-5-7-13/h3-9,18H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGHFEADQUMNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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